N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to selectively inhibit the activity of fibroblast growth factor receptor (FGFR), which is a tyrosine kinase receptor that is frequently overexpressed in various types of cancer.
Scientific Research Applications
Antibacterial, Antifungal, and Anti-tubercular Activity
Compounds related to N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide have been synthesized and evaluated for their potential antibacterial, antifungal, and anti-tubercular activities. A study described the synthesis and characterization of tetrahydropyrimidine–isatin hybrids that showed promising antibacterial, antifungal, and anti-tubercular properties (Akhaja & Raval, 2012).
Catalytic Activity in Organic Synthesis
Research has highlighted the role of N,N'-bisoxalamides, including compounds structurally similar to N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, in enhancing the catalytic activity of copper-catalyzed coupling reactions. These compounds have proven effective in promoting the N-arylation of anilines and cyclic secondary amines, demonstrating the utility of N,N'-bisoxalamides in facilitating a broad range of coupling reactions at relatively low temperatures (Bhunia, Kumar, & Ma, 2017).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a critical area of research for the development of new pharmaceuticals and materials. Compounds with furan and thiophene moieties, similar to the one , have been utilized in various synthetic methodologies to create heterocyclic compounds with potential applications in drug discovery and material science. For example, studies have explored the decarboxylative Claisen rearrangement reactions to produce heteroaromatic products (Craig et al., 2005).
Photocatalytic Reactions
Visible-light-induced photocatalytic reactions using indole derivatives, including those related to the structure of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, have been reported to afford access to heterocycle-fused or spirocyclo indolones. This highlights the compound's potential role in facilitating environmentally friendly synthetic routes under mild conditions (Zhang et al., 2016).
properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-20(22-13-16-6-4-12-28-16)21(26)23-14-18(19-8-3-11-27-19)24-10-9-15-5-1-2-7-17(15)24/h1-8,11-12,18H,9-10,13-14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZJYQDZDIYQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.